molecular formula C22H25FN2O3 B2516605 2-(2-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 946270-14-0

2-(2-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2516605
CAS No.: 946270-14-0
M. Wt: 384.451
InChI Key: OLXOQHKATARFMT-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C22H25FN2O3 and its molecular weight is 384.451. The purity is usually 95%.
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Biological Activity

2-(2-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS Number: 946270-14-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular formula of the compound is C22H25FN2O3C_{22}H_{25}FN_{2}O_{3} with a molecular weight of 384.4 g/mol. The presence of a fluorine atom in its structure is significant as it often enhances biological activity through increased lipophilicity and improved binding affinity to biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship for compounds containing a fluorophenoxy group indicates that the position and number of fluorine atoms can significantly influence potency. For instance, studies have shown that the introduction of a fluoro group on the phenyl ring can enhance selectivity and potency against specific biological targets, such as α-l-fucosidases . This insight is crucial for optimizing the design of similar compounds.

Antitumor Activity

Recent investigations into the antitumor properties of related compounds have revealed promising results. For example, derivatives with similar structural motifs have shown potent inhibitory effects on cancer cell lines. In vitro studies indicated that modifications to the quinoline core can lead to enhanced cytotoxicity against various tumor types .

Antifungal Activity

Compounds structurally related to this compound have also been evaluated for antifungal activity. In particular, quinoxaline derivatives displayed significant antifungal effects in vitro against Candida species . This suggests potential therapeutic applications in treating fungal infections.

Case Studies

  • Inhibition Studies : A study on a series of quinoline derivatives demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against various enzymes. This highlights the potential for this compound to serve as a lead compound in drug development .
  • Therapeutic Applications : Research has indicated that derivatives of this compound may be effective in treating genetic disorders related to enzyme deficiencies. The ability to inhibit specific glycosidases suggests applications in therapies for conditions like fucosidosis .

Data Table: Biological Activity Overview

Activity Type Target IC50 Value Reference
AntitumorVarious cancer cell linesLow micromolar
AntifungalCandida speciesLow micromolar
Enzyme Inhibitionα-l-fucosidases0.0079 μM

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-15(2)11-12-25-19-9-8-17(13-16(19)7-10-22(25)27)24-21(26)14-28-20-6-4-3-5-18(20)23/h3-6,8-9,13,15H,7,10-12,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXOQHKATARFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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